Fmoc-3-(9-anthryl)-L-alanine (CAS 268734-27-6) is a highly specialized, sterically demanding unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a large aromatic anthracene moiety into peptide backbones. Unlike standard aromatic amino acids, the 9-anthryl side chain provides extended hydrophobicity, extensive π-π stacking capabilities, and distinct photophysical properties, including a high quantum yield and red-shifted fluorescence [1]. In procurement and material selection, it is primarily sourced for the development of high-affinity peptidomimetic therapeutics, photo-induced electron transfer (PET) sensors, and background-free fluorescent probes where natural amino acids or smaller aromatic analogs fail to provide sufficient steric bulk or optical differentiation[2].
Substituting Fmoc-3-(9-anthryl)-L-alanine with natural fluorophores like Fmoc-L-Trp(Boc)-OH or smaller unnatural aromatics like Fmoc-2-Nal-OH (2-naphthylalanine) reduces both photophysical performance and target binding efficacy. Tryptophan's emission overlaps significantly with intrinsic cellular protein background, limiting its utility for complex bioimaging or precise local-environment probing [1]. Meanwhile, while 2-naphthylalanine is a common procurement substitute for increasing hydrophobicity, it lacks the large steric volume and extended π-electron system of the anthracene ring. This size deficiency directly translates to suboptimal binding pocket occupancy in sterically tolerant therapeutic targets, such as PSMA and CXCR4, leading to measurable drops in binding affinity and receptor activation [2]. Consequently, for advanced peptidomimetics requiring maximal steric engagement or isolated fluorescence, 9-anthryl substitution is non-interchangeable.
For diagnostic and structural probing applications, Fmoc-3-(9-anthryl)-L-alanine provides a critical optical advantage over natural tryptophan. The 9-anthryl group exhibits a highly red-shifted emission spectrum (390–450 nm) and a higher quantum yield (up to ~0.77 in optimized environments), whereas tryptophan emits near 350 nm with significantly lower quantum efficiency[1]. This shift allows the anthracene signal to be detected without severe interference from the intrinsic fluorescence of cellular proteins, enabling background-free imaging.
| Evidence Dimension | Fluorescence Emission Wavelength & Quantum Yield |
| Target Compound Data | 9-Anthrylalanine: Emission 390–450 nm (Quantum Yield ~0.77) |
| Comparator Or Baseline | Tryptophan (Trp): Emission ~350 nm (Quantum Yield typically <0.15) |
| Quantified Difference | Emission red-shifted by >40 nm; substantially higher quantum yield |
| Conditions | In vitro peptide fluorescence assays |
Procuring this specific fluorophore is essential for developing peptide sensors that require high signal-to-noise ratios in complex, protein-rich biological environments.
In the optimization of PSMA-targeting radioligands, substituting the standard 2-naphthylalanine moiety with 9-anthrylalanine significantly enhances target engagement. Studies demonstrated that the 9-anthryl derivative (HTK03041) achieved an improved binding affinity (Ki = 0.63 nM) compared to the 2-naphthyl baseline in PSMA-617 (Ki = 1.23 nM). Furthermore, this structural modification increased the in vivo tumor uptake to 23.1 %ID/g, compared to 16.7 %ID/g for the 2-naphthyl comparator [1].
| Evidence Dimension | Target Binding Affinity (Ki) and Tumor Uptake (%ID/g) |
| Target Compound Data | 9-Anthrylalanine ligand: Ki = 0.63 nM; Tumor Uptake = 23.1 %ID/g |
| Comparator Or Baseline | 2-Naphthylalanine ligand (PSMA-617): Ki = 1.23 nM; Tumor Uptake = 16.7 %ID/g |
| Quantified Difference | 48.8% improvement in binding affinity (Ki); 38.3% increase in tumor uptake |
| Conditions | LNCaP tumor model (68Ga-labeled ligands at 1h post-injection) |
Justifies the higher cost of 9-anthrylalanine for oncology drug developers seeking to maximize tumor retention and binding pocket occupancy in sterically tolerant receptors.
The large steric bulk of the anthracene ring plays a pivotal role in driving receptor conformational changes. In the development of chimeric CXCR4 agonists, replacing the Val3 position with anthrylalanine yielded a highly efficacious compound, achieving a maximal chemotaxis activation (Emax) of approximately 75%. In direct contrast, substitution with the smaller 2-naphthylalanine (2-Nal) only achieved an Emax of 47% [1]. This demonstrates that the extended π-system of the anthryl group is critical for full GPCR activation.
| Evidence Dimension | Maximal Chemotaxis Activation (Emax) |
| Target Compound Data | Anthrylalanine-substituted agonist: Emax ~75% |
| Comparator Or Baseline | 2-Naphthylalanine-substituted agonist: Emax ~47% |
| Quantified Difference | 28 absolute percentage point increase in maximal receptor activation |
| Conditions | CXCR4 chemotaxis assay at 10 nM peak concentration |
Provides a quantitative rationale for selecting 9-anthrylalanine over cheaper naphthyl analogs when designing peptides that require deep hydrophobic pocket insertion to trigger full agonism.
Due to the large steric bulk of the 9-anthryl group, Fmoc-3-(9-anthryl)-L-alanine exhibits significantly lower coupling efficiencies than standard amino acids. Process chemistry data indicates that standard 10-minute coupling cycles are insufficient. To achieve high-purity incorporation, SPPS protocols must be adapted to use strong uronium-based coupling reagents (e.g., HATU/DIEA at 5 equivalents) with extended coupling times of at least 30 minutes [1]. Failure to adjust these parameters leads to incomplete sequences and low overall yields.
| Evidence Dimension | SPPS Coupling Time and Reagent Requirement |
| Target Compound Data | Fmoc-3-(9-anthryl)-L-alanine: Requires HATU activation, ≥30 minute coupling |
| Comparator Or Baseline | Canonical Fmoc-amino acids: Standard activation, 10 minute coupling |
| Quantified Difference | 3x increase in required coupling time; mandates high-efficiency activators |
| Conditions | Automated or manual Fmoc-Solid-Phase Peptide Synthesis (SPPS) |
Alerts procurement and synthesis teams that purchasing this compound must be paired with specific high-efficiency coupling reagents to ensure viable manufacturing yields.
Directly downstream of its proven ability to improve Ki and tumor uptake over 2-naphthylalanine, this compound is ideal for synthesizing next-generation PSMA-targeting radioligands and other peptidomimetics where maximizing hydrophobic pocket occupancy is critical for in vivo retention [1].
Leveraging its red-shifted emission (390–450 nm) and high quantum yield, 9-anthrylalanine is a highly effective choice for structural biology studies and intracellular bioimaging where intrinsic tryptophan fluorescence would otherwise obscure the target signal [2].
Based on its demonstrated efficacy in driving maximal chemotaxis activation (Emax ~75%), this bulky amino acid is recommended for the rational design of chimeric GPCR agonists (such as CXCR4 ligands) that require extensive π-π interactions to trigger full receptor conformational shifts[3].